molecular formula C23H29N3O3S2 B2871725 4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 683765-73-3

4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2871725
CAS No.: 683765-73-3
M. Wt: 459.62
InChI Key: RWMFCSKCMIIBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a partially saturated benzothiophen moiety. Key structural elements include:

  • Sulfamoyl group: Substituted with butyl and ethyl groups, contributing to lipophilicity and steric bulk.
  • Benzamide core: Acts as a scaffold for substitution, common in bioactive molecules.
  • Tetrahydrobenzothiophen ring: A hydrogenated benzothiophen system with a cyano group at position 3 and a methyl group at position 6, influencing electronic properties and conformational flexibility.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-4-6-13-26(5-2)31(28,29)18-10-8-17(9-11-18)22(27)25-23-20(15-24)19-12-7-16(3)14-21(19)30-23/h8-11,16H,4-7,12-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFCSKCMIIBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with a sulfonyl chloride in the presence of a base.

    Cyclization to Form the Benzothiophene Ring: This step often involves a cyclization reaction using a suitable catalyst and conditions to form the benzothiophene ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzamide core or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Compound Name Sulfamoyl Substituents Core Heterocycle Functional Groups/Substituents Biological Activity Reference
Target Compound Butyl, Ethyl Tetrahydrobenzothiophen 3-Cyano, 6-methyl Hypothesized antifungal -
LMM5 Benzyl, Methyl 1,3,4-Oxadiazole 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl, Ethyl 1,3,4-Oxadiazole Furan-2-yl Antifungal (C. albicans)
Compound 6e N-(2-methylphenyl) Benzamide + Artemisinin derivative Dihydroartemisinoxy ethyl chain Undisclosed (likely antimalarial)
Key Observations:
  • LMM5’s benzyl group introduces aromaticity, while LMM11’s cyclohexyl adds rigidity .
  • Core Heterocycles :
    • The tetrahydrobenzothiophen in the target compound offers partial saturation, reducing planarity compared to the oxadiazole rings in LMM5/LMM11. This may alter binding to enzyme active sites .
    • Compound 6e’s artemisinin-derived moiety suggests divergent biological targets (e.g., antimalarial) .
  • Functional Groups: The 3-cyano group in the target compound could enhance hydrogen bonding, analogous to LMM5’s methoxy group.

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) LMM5/LMM11 Compound 6e
Molecular Weight ~500 g/mol ~450–500 g/mol 731.2 g/mol
Melting Point Not reported Not disclosed 143–145°C
IR Peaks (cm⁻¹) Expected S=O (1340–1140) 1341.8 (S=O) 1341.8, 1143.7 (S=O)
MS Data Not available m/z: ~450–500 (M-H)⁻ m/z: 731.2 (M-H)⁻
  • Lipophilicity : The target compound’s butyl chain likely increases logP compared to LMM5/LMM11, favoring passive diffusion.
  • Thermal Stability : Compound 6e’s higher melting point (143–145°C) suggests strong intermolecular interactions, possibly due to its artemisinin component .

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a sulfamoyl group and a substituted benzothiophene moiety. Its molecular formula is C23H29N3O3SC_{23}H_{29}N_3O_3S, and it has a molecular weight of approximately 429.65 g/mol. The presence of various functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The sulfamoyl group is known for its role in drug design, particularly in targeting enzymes involved in metabolic pathways. The compound's unique structure allows it to modulate the activity of these targets, leading to significant biological effects.

Antiproliferative Effects

Research has demonstrated that compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzamide derivatives can inhibit cell growth in colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells.

Compound Cell Line IC50 (µM)
4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl...HT-29TBD
Similar Benzamide DerivativeM21TBD
Similar Benzamide DerivativeMCF7TBD

Note: TBD indicates "To Be Determined" as specific IC50 values for the compound are not yet established in the literature.

Cytotoxicity Studies

In vivo studies using chick chorioallantoic membrane assays have indicated that derivatives of this compound can block angiogenesis and tumor growth effectively. These studies suggest that the compound may have low toxicity while exhibiting significant antitumor properties.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzamide derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their IC50 values and overall efficacy against cancer cells .
  • Mechanism Exploration : Another study focused on understanding the mechanism by which similar compounds disrupt cytoskeletal integrity by binding to β-tubulin at the colchicine-binding site. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.